Monosodium pimelate

Description

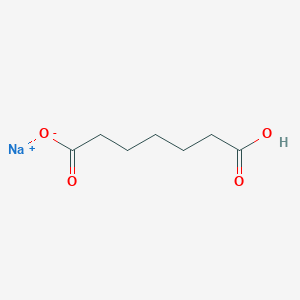

Monosodium pimelate is the sodium salt of pimelic acid (heptanedioic acid), a seven-carbon dicarboxylic acid with the chemical formula HOOC-(CH₂)₅-COONa. It is synthesized through the neutralization of pimelic acid with sodium hydroxide. Pimelic acid and its derivatives are critical in biological and industrial contexts, particularly in biotin biosynthesis and polymer chemistry. This compound has been utilized in organic synthesis, such as in the condensation reactions to produce protected hemipimelates for pharmaceutical intermediates . Its role in microbial metabolism, particularly in gut microbiota, has also been explored, where pimelate serves as a precursor for biotin synthesis .

Properties

CAS No. |

6142-21-8 |

|---|---|

Molecular Formula |

C7H11NaO4 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

sodium;7-hydroxy-7-oxoheptanoate |

InChI |

InChI=1S/C7H12O4.Na/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+1/p-1 |

InChI Key |

UJAXDXQEWRJGKO-UHFFFAOYSA-M |

Canonical SMILES |

C(CCC(=O)O)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Monosodium pimelate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pimelic acid derivatives.

Reduction: Reduction reactions can convert it back to pimelic acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different pimelate salts.

Major Products: The major products formed from these reactions include various pimelate derivatives, which can be used in further chemical synthesis or as intermediates in biochemical pathways.

Scientific Research Applications

Monosodium pimelate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of biotin (vitamin B7), which is essential for various metabolic processes.

Biology: It plays a role in the biosynthesis of biotin in microorganisms and plants.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.

Industry: It is used in the production of biotin supplements and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Monosodium pimelate exerts its effects primarily through its role in the biosynthesis of biotin. It serves as a precursor in the biotin synthesis pathway, where it undergoes enzymatic transformations to form biotin. The key enzymes involved in this pathway include pimeloyl-CoA synthetase and biotin synthase. These enzymes facilitate the conversion of this compound into biotin, which is then utilized in various metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Properties of Pimelate Salts

| Compound | Metal Ion | Crystal System | Key Applications |

|---|---|---|---|

| This compound | Na⁺ | Not reported | Organic synthesis, biotin precursors |

| Calcium pimelate | Ca²⁺ | Presumed monoclinic | β-nucleating agent for polypropylene |

| Barium pimelate | Ba²⁺ | Monoclinic | Structural model for XRD studies |

| Strontium pimelate | Sr²⁺ | Monoclinic | Isotypic reference for crystallography |

Functional Comparison in Polymer Chemistry

This compound differs functionally from calcium pimelate, a well-known β-nucleating agent for polypropylene. Key distinctions include:

- Nucleation Efficiency: Calcium pimelate induces β-crystalline phases in polypropylene due to its (001) spacing (11–13 Å), which matches the helical arrangement of β-polypropylene.

- Chain Length Dependency : Dicarboxylic acids with 5–8 carbons (e.g., pimelic acid, C7) exhibit optimal nucleation efficiency. However, the metal ion (Na⁺ vs. Ca²⁺) critically influences compatibility with polymer matrices .

Pharmacological Relevance

This compound is structurally analogous to pharmaceutical salts like solifenacin pimelate, which are used to improve drug solubility and stability. Comparisons include:

- Drug Formulations: While solifenacin pimelate is a therapeutic salt, this compound is primarily a synthetic intermediate. Adipate and maleate salts of solifenacin demonstrate that anion choice (e.g., pimelate vs. adipate) impacts pharmacokinetics .

- Binding Affinity : Unlike shorter dicarboxylates (e.g., succinate, C4), pimelate (C7) shows negligible binding to transporters like VcINDY, highlighting chain-length-dependent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.